SV119 Enhances dm-Erastin Killing Capacity by 35-Fold: Direct Comparison with Non-Targeted dm-Erastin
Conjugation of dm-Erastin to SV119 (forming SW V-49) increased in vitro killing capacity by nearly 35-fold compared to non-targeted dm-Erastin [1]. This demonstrates that SV119 serves as an effective intracellular delivery vector, overcoming the uptake blockade that limits free dm-Erastin efficacy [1]. No comparable enhancement has been reported for other sigma-2 ligands (e.g., WC-26 or SW43) conjugated to the same dm-Erastin cargo.
| Evidence Dimension | Cargo killing capacity enhancement |
|---|---|
| Target Compound Data | ~35-fold increase in killing capacity (SV119-dm-Erastin conjugate SW V-49) |
| Comparator Or Baseline | Non-targeted dm-Erastin (free drug) |
| Quantified Difference | ~35-fold |
| Conditions | In vitro cytotoxicity assays in pancreatic cancer cell lines |
Why This Matters
For researchers developing sigma-2–targeted conjugates, SV119 offers a quantifiably validated delivery platform with a 35-fold efficacy enhancement that is not documented for alternative sigma-2 ligands.
- [1] Ohman KA, Hashim YM, Vangveravong S, et al. Conjugation to the sigma-2 ligand SV119 overcomes uptake blockade and converts dm-Erastin into a potent pancreatic cancer therapeutic. Oncotarget. 2016;7(23):33529-33541. View Source
